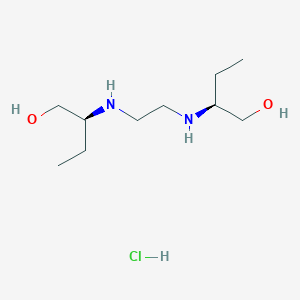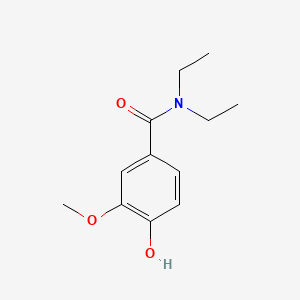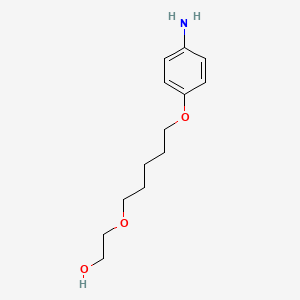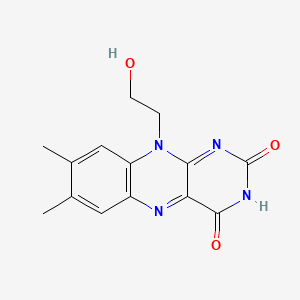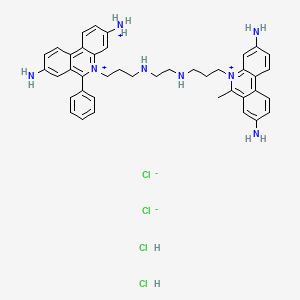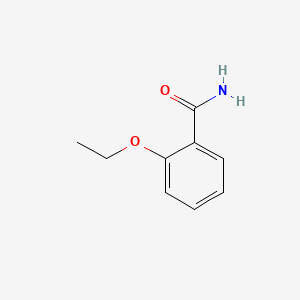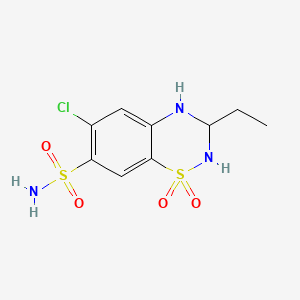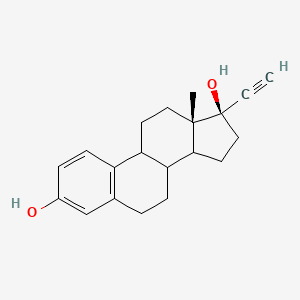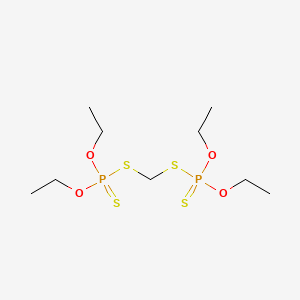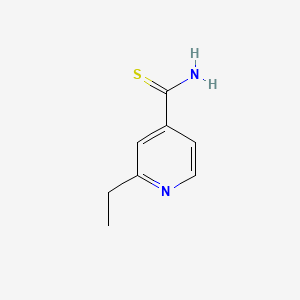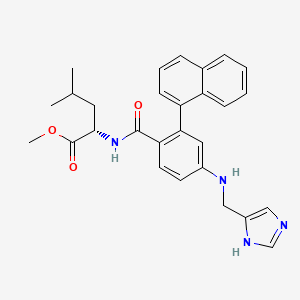
香叶基香叶基转移酶抑制剂-2147
描述
GGTI-2147 is a compound that inhibits the enzyme geranylgeranyl transferase type I. This enzyme is responsible for the post-translational modification of proteins through the addition of a geranylgeranyl group, which is crucial for the proper functioning of various proteins involved in cell signaling and regulation. Inhibiting this enzyme can disrupt these processes, making geranylgeranyl transferase inhibitor-2147 a potential therapeutic agent in the treatment of diseases such as cancer and neurological disorders .
科学研究应用
GGTI-2147 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein prenylation. In biology, it helps in understanding the role of geranylgeranylation in cell signaling and regulation. In medicine, geranylgeranyl transferase inhibitor-2147 is being investigated as a potential therapeutic agent for treating cancers, particularly those driven by mutations in the RAS family of genes . Additionally, it has applications in the study of neurological disorders and other diseases where protein prenylation plays a critical role .
作用机制
Mode of Action
GGTI-2147 inhibits the activity of GGTase I, thereby preventing the geranylgeranylation of proteins . This inhibition disrupts the normal function of these proteins, which often includes promoting tumorigenesis, metastasis, and invasion . By blocking this modification, GGTI-2147 can impede the aberrant activation of Rho proteins, resulting in tumor growth inhibition and subsequent induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of GGTI-2147 involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that GGTI-2147 has a short mean terminal half-life of 1.1 hours . It is rapidly eliminated from the body, suggesting that its bioavailability may be suboptimal . The highest concentrations of GGTI-2147 were found in the liver, kidney, and lung, with the lowest concentrations in the brain and fat . Most of the administered dose is excreted in the feces .
Result of Action
The primary result of GGTI-2147’s action is the inhibition of tumor growth and the induction of apoptosis in cancer cells . This is achieved by blocking the geranylgeranylation of proteins, which disrupts their normal function and impedes the activation of Rho proteins . This can lead to a reduction in tumorigenesis, metastasis, and invasion .
Action Environment
The action of GGTI-2147 can be influenced by various environmental factors. For instance, the presence of other drugs or compounds can affect the efficacy and stability of GGTI-2147 . Additionally, the specific cellular environment, such as the presence of certain enzymes or proteins, can also impact the action of GGTI-2147 .
生化分析
Biochemical Properties
GGTI-2147 interacts with geranylgeranyl transferase, inhibiting its ability to add a geranylgeranyl group to proteins . This interaction disrupts the normal function of the enzyme, affecting the prenylation of proteins .
Cellular Effects
GGTI-2147 has been shown to have significant effects on various types of cells. For instance, it has been found to decrease Rac1 activity and down-regulate p65 expression, which in turn ameliorates oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of GGTI-2147 involves its binding to geranylgeranyl transferase, inhibiting the enzyme’s activity . This prevents the enzyme from adding a geranylgeranyl group to proteins, disrupting their normal function . This can lead to changes in gene expression and potentially induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The effects of GGTI-2147 can change over time in laboratory settings. For example, continuous infusion of varying doses of GGTI in conjunction with a high, fixed dose of FTI causes a dose-dependent inhibition of Ki-Ras prenylation . A 72-hour infusion of a GGTI, at a dose sufficient to inhibit Ki-Ras prenylation in the presence of an FTI, causes death within 2 weeks of the infusion when administered either as monotherapy or in combination with an FTI .
Dosage Effects in Animal Models
The effects of GGTI-2147 can vary with different dosages in animal models. For instance, in a study involving mice, it was found that a high dose of GGTI-2147 was lethal after a 72-hour infusion at doses that inhibit Ki-Ras prenylation . A lower dose was tolerated and still resulted in the inhibition of Ki-Ras prenylation .
Metabolic Pathways
GGTI-2147 is involved in the cholesterol biosynthesis pathway . It interacts with geranylgeranyl transferase, an enzyme that plays a crucial role in the prenylation of proteins . This can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that GGTI-2147 preferentially distributes into well-perfused tissues and appears to undergo biliary excretion .
Subcellular Localization
The subcellular localization of GGTI-2147 is not fully known. Given its role in inhibiting geranylgeranyl transferase, it is likely that it localizes to the same areas as this enzyme. Geranylgeranyl transferase is known to posttranslationally modify proteins, causing them to become membrane-associated due to the hydrophobic nature of the prenyl group . Therefore, GGTI-2147 may also be found in these membrane-associated regions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of geranylgeranyl transferase inhibitor-2147 involves multiple steps, including the preparation of key intermediates and their subsequent couplingCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods: Industrial production of geranylgeranyl transferase inhibitor-2147 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
化学反应分析
Types of Reactions: GGTI-2147 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving geranylgeranyl transferase inhibitor-2147 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions are typically derivatives of geranylgeranyl transferase inhibitor-2147 with modified functional groups. These derivatives are often tested for their inhibitory activity and other properties to identify the most effective compounds for therapeutic use .
相似化合物的比较
GGTI-2147 is unique in its ability to specifically inhibit geranylgeranyl transferase type I without affecting other prenyltransferases such as farnesyltransferase. This specificity makes it a valuable tool for studying the distinct roles of geranylgeranylation in cellular processes . Similar compounds include other geranylgeranyl transferase inhibitors like GGTI-298 and GGTI-2418, as well as dual inhibitors that target both farnesyltransferase and geranylgeranyl transferase . These compounds differ in their chemical structures, inhibitory potencies, and selectivities, providing a range of options for researchers and clinicians to explore .
属性
IUPAC Name |
methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQRZGWNDBXSNP-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191102-87-1 | |
| Record name | GGTI 2147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


